molecular formula C17H20N2O3S2 B2887316 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide CAS No. 954708-40-8

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2887316
CAS No.: 954708-40-8
M. Wt: 364.48
InChI Key: QOSMVAZUHXPZOQ-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is an organic compound that has captured the attention of researchers due to its unique structure and potential applications in various scientific fields. This molecule features a fusion of a tetrahydroisoquinoline core with a thiophene ring, both of which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide, a multi-step process is often employed. One common method involves the initial preparation of 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, followed by coupling with thiophene-2-carboxylic acid through amide bond formation. Reaction conditions typically include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the compound can be produced using a continuous flow synthesis process to enhance yield and purity. The key steps include:

  • Preparation of intermediates under controlled temperature and pressure.

  • Coupling reactions using automated reactors.

  • Purification through chromatographic techniques to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is known to undergo several chemical reactions, including:

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : With reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Especially nucleophilic substitution at the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium at elevated temperatures.

  • Reduction: : Sodium borohydride in ethanol at room temperature.

  • Substitution: : Nucleophilic agents in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products from these reactions include oxidized sulfone derivatives, reduced amine forms, and various substituted thiophene compounds, depending on the specific reaction pathway.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has significant scientific applications:

  • Chemistry: : Used as a precursor in the synthesis of complex molecules.

  • Biology: : Investigated for its interaction with biological macromolecules.

  • Industry: : Utilized in the development of advanced materials with unique electronic properties.

Mechanism of Action

Mechanism

The compound exerts its effects through interaction with specific molecular targets, often involving the inhibition or activation of enzymes. The sulfonyl group plays a crucial role in binding to active sites, while the thiophene ring enhances the compound's stability and interaction with hydrophobic regions.

Molecular Targets and Pathways

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is known to target pathways involved in cellular signaling and metabolic regulation. Key molecular targets include kinases, proteases, and other enzymes critical to these pathways.

Comparison with Similar Compounds

Comparing N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide with other similar compounds highlights its unique properties:

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide: : Features a methylsulfonyl group, resulting in different reactivity and binding characteristics.

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide: : Similar structure but with an ethyl group, affecting its solubility and interaction with biological targets.

  • N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide: : Contains a butyl chain, leading to variations in its physical properties and chemical reactivity.

This compound stands out due to its balanced hydrophobic and hydrophilic characteristics, making it a versatile compound in scientific research and industrial applications.

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Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSMVAZUHXPZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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